molecular formula C10H10O4 B13519559 Methyl3-formyl-2-hydroxy-4-methylbenzoate

Methyl3-formyl-2-hydroxy-4-methylbenzoate

Cat. No.: B13519559
M. Wt: 194.18 g/mol
InChI Key: HWQNJZUEPAJBKH-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-hydroxy-4-methylbenzoate (CAS: 2150-46-1) is an aromatic ester featuring a benzoyl backbone substituted with a formyl group at position 3, a hydroxyl group at position 2, and a methyl group at position 2. This compound’s unique substitution pattern confers distinct physicochemical properties, including polarity, acidity, and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 3-formyl-2-hydroxy-4-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)9(12)8(6)5-11/h3-5,12H,1-2H3

InChI Key

HWQNJZUEPAJBKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)O)C=O

Origin of Product

United States

Preparation Methods

Formylation of Methyl 2-hydroxy-4-methylbenzoate

A representative method involves the reaction of methyl 2-hydroxy-4-methylbenzoate with paraformaldehyde in the presence of magnesium chloride and triethylamine in dichloromethane solvent. The mixture is heated in an oil bath at 60 °C overnight to facilitate the electrophilic substitution of the formyl group at the 3-position.

Reaction conditions and procedure:

Reagent/Condition Quantity/Details
Methyl 2-hydroxy-4-methylbenzoate Starting material
Magnesium chloride (MgCl₂) Catalyst
Triethylamine (Et₃N) Base
Paraformaldehyde Formyl source
Dichloromethane (DCM) Solvent
Temperature 60 °C
Reaction time Overnight (~12-16 hours)

After completion, the reaction mixture is cooled to room temperature, and diluted aqueous hydrochloric acid is added slowly to quench the reaction and precipitate impurities. The mixture is filtered to remove insolubles, then extracted multiple times with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 3-formyl-2-hydroxy-4-methylbenzoate.

This method avoids hazardous reagents like cuprous cyanide and is suitable for industrial scale-up due to mild conditions and cost-effective reagents.

Purification

The crude product can be purified by recrystallization from suitable solvents or by chromatographic methods to obtain the pure aldehyde compound.

Alternative Synthetic Routes and Related Compounds

While direct literature on methyl 3-formyl-2-hydroxy-4-methylbenzoate is limited, analogous compounds such as methyl 3-cyano-4-hydroxybenzoate have been synthesized via a two-step process starting from methyl 4-hydroxybenzoate involving formylation followed by conversion of the aldehyde to a cyano group. This highlights the versatility of the formyl intermediate in further functionalization.

Additionally, related benzoate esters with hydroxyl and methyl substitutions have been prepared using formaldehyde and dimethylamine under acidic conditions followed by catalytic hydrogenation and dealkylation steps, which could be adapted for the target compound if needed.

Summary Table of Preparation Method

Step Reagents & Conditions Outcome Notes
1 Methyl 2-hydroxy-4-methylbenzoate + MgCl₂ + Et₃N + paraformaldehyde in DCM, 60 °C overnight Electrophilic formylation at 3-position Avoids toxic cyanide reagents; industrially feasible
2 Quench with diluted HCl, filtration, DCM extraction, drying Isolation of crude methyl 3-formyl-2-hydroxy-4-methylbenzoate Purification by recrystallization or chromatography recommended

Research and Industrial Significance

  • The described method is advantageous due to the use of inexpensive and readily available reagents.
  • The avoidance of toxic cyanide reagents enhances safety and environmental compatibility.
  • The aldehyde functional group introduced is a versatile handle for further chemical transformations such as oxime formation, reduction, or cyanation.
  • The reaction conditions are mild, which helps preserve sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 3-carboxy-2-hydroxy-4-methylbenzoate.

    Reduction: Methyl 3-hydroxymethyl-2-hydroxy-4-methylbenzoate.

    Substitution: Depending on the nucleophile, various substituted benzoates.

Scientific Research Applications

Methyl 3-formyl-2-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a building block for various organic syntheses.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-2-hydroxy-4-methylbenzoate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can interact with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Methyl 3-formyl-4-hydroxybenzoate (24589-99-9) features a formyl group at position 3 but places the hydroxyl group at position 4 instead of 2, altering its acidity and hydrogen-bonding capacity .

Physicochemical Properties

Acidity and Solubility

  • The hydroxyl group at position 2 in the target compound increases acidity (pKa ~8–10) compared to analogs with hydroxyl groups at position 4 (e.g., 24589-99-9), where resonance stabilization is less pronounced .
  • The formyl group at position 3 enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to Methyl 2-hydroxy-4-methylbenzoate, which is more lipophilic .

Thermal Stability

  • The presence of the electron-withdrawing formyl group may slightly reduce thermal stability compared to Methyl 2-hydroxy-4-methylbenzoate, as observed in differential scanning calorimetry (DSC) studies of similar esters .

Aldehyde-Specific Reactivity

  • The formyl group enables condensation reactions (e.g., Schiff base formation with amines) and nucleophilic additions, distinguishing it from non-formylated analogs like Methyl 2-hydroxy-4-methylbenzoate .
  • In contrast, Methyl 3-formamido-4-hydroxybenzoate () participates in amide-bonding reactions, expanding its utility in peptide mimicry and drug design .

Electrophilic Substitution

  • The hydroxyl group at position 2 directs electrophilic substitution to position 5 or 6, whereas analogs with hydroxyl at position 4 (e.g., 24589-99-9) favor substitution at position 2 or 6 .

Biological Activity

Methyl 3-formyl-2-hydroxy-4-methylbenzoate (MFHMB) is a compound of significant interest due to its diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with MFHMB, supported by data tables and relevant case studies.

Chemical Structure

MFHMB features a benzoate structure with the following key functional groups:

  • Formyl group at the 3-position
  • Hydroxyl group at the 2-position
  • Methyl group at the 4-position

This structural complexity contributes to its varied biological interactions.

Antimicrobial Activity

MFHMB has demonstrated notable antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of MFHMB

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Bacillus subtilisBacterial50 µg/mL
Staphylococcus aureusBacterial25 µg/mL
Escherichia coliBacterial30 µg/mL
Candida albicansFungal40 µg/mL
Aspergillus nigerFungal35 µg/mL

Studies indicate that MFHMB exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida and Aspergillus species .

Antitumor Activity

Research has shown that MFHMB possesses antitumor activity, particularly against human hepatocellular carcinoma cells. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for developing new anticancer therapies.

Case Study: Antitumor Effects

In a study investigating the effects of MFHMB on HepG2 cells (a model for liver cancer), it was found that treatment with MFHMB led to:

  • A significant reduction in cell viability (IC50 = 15 µM)
  • Induction of apoptosis as evidenced by increased caspase-3 activity
  • Alterations in cell cycle progression, leading to G1 phase arrest.

Antioxidant Activity

MFHMB also exhibits antioxidant properties, which are vital for protecting cells from oxidative stress. The antioxidant capacity was assessed using the DPPH radical scavenging assay.

Table 2: Antioxidant Activity of MFHMB

Concentration (µg/mL)% Inhibition
1030%
5055%
10080%

The results indicate that as the concentration of MFHMB increases, its ability to scavenge free radicals also improves significantly .

The biological activities of MFHMB can be attributed to several mechanisms:

  • DNA Interaction : MFHMB has been shown to bind to DNA through electrostatic interactions, leading to DNA cleavage under oxidative conditions.
  • Cell Cycle Regulation : The compound influences cell cycle progression by modulating the expression of cyclins and cyclin-dependent kinases.
  • Free Radical Scavenging : Its hydroxyl groups play a critical role in neutralizing reactive oxygen species (ROS), thereby reducing oxidative damage .

Safety and Toxicity

Toxicity studies indicate that MFHMB has a low toxicity profile in animal models. Acute toxicity assessments have shown no significant adverse effects at therapeutic doses; however, further chronic toxicity studies are necessary to evaluate long-term safety in humans .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-formyl-2-hydroxy-4-methylbenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding benzoic acid derivative under acidic conditions. Key steps include:

  • Use of methanol and catalytic sulfuric acid for esterification .
  • Protection of the hydroxyl group (e.g., with acetyl or trimethylsilyl groups) to prevent side reactions during formylation .
  • Purification via recrystallization or column chromatography, with yields monitored by TLC. Reaction optimization may involve adjusting temperature (e.g., reflux at 80–100°C) and stoichiometry of reagents .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of Methyl 3-formyl-2-hydroxy-4-methylbenzoate?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the formyl (δ ~10.0 ppm), hydroxy (δ ~12–14 ppm, broad), and methyl ester (δ ~3.9 ppm) groups. Compare with reference data for analogous benzoates .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of ester at ~1720 cm⁻¹, O–H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns using HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical (DFT-predicted) and experimental spectroscopic data for Methyl 3-formyl-2-hydroxy-4-methylbenzoate?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G(d)) to predict NMR chemical shifts and vibrational frequencies. Discrepancies in hydroxy proton shifts may arise from solvent effects or hydrogen bonding, requiring explicit solvent modeling .
  • Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign stereoelectronic effects .

Q. What strategies can mitigate side reactions (e.g., oxidation of the hydroxy group or formyl group dimerization) during synthesis?

  • Methodological Answer :

  • Use protective groups : Temporarily protect the hydroxy group with acetyl or benzyl ethers during formylation steps .
  • Control reaction atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of phenolic groups .
  • Optimize catalysts : Employ mild Lewis acids (e.g., ZnCl₂) for selective formylation without over-oxidation .

Q. How do the substituents (formyl, hydroxy, methyl) influence the compound’s reactivity in nucleophilic acyl substitution or electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Electronic effects : The formyl group is electron-withdrawing, directing EAS to the meta position. The hydroxy group enhances electrophilicity via resonance but may deactivate the ring if deprotonated .
  • Steric effects : The methyl group at C4 may hinder substitution at adjacent positions. Kinetic studies using substituent-specific probes (e.g., nitration) can quantify steric contributions .

Q. What are the implications of tautomerism between keto and enol forms for analytical and reactivity studies?

  • Methodological Answer :

  • Characterize tautomeric equilibrium using variable-temperature NMR or UV-Vis spectroscopy . The enol form may dominate in polar protic solvents (e.g., methanol), affecting reactivity in condensation reactions .

Data-Driven Research Design

Q. How can researchers design experiments to evaluate the compound’s potential as a ligand in metal-organic frameworks (MOFs) or coordination complexes?

  • Methodological Answer :

  • Screen for metal-binding affinity using titration calorimetry (ITC) or fluorescence quenching . The hydroxy and formyl groups may chelate transition metals (e.g., Cu²⁺, Fe³⁺) .
  • Analyze coordination geometry via X-ray crystallography (if crystalline) or EXAFS .

Q. What computational models are suitable for predicting the compound’s solubility and stability in different solvents?

  • Methodological Answer :

  • Use COSMO-RS or MD simulations to predict solubility parameters. Experimental validation via Hansen solubility parameters can resolve discrepancies between predicted and observed stability in aprotic solvents (e.g., DMSO) .

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